molecular formula C11H15NO B3033570 1-cyclohexyl-1H-pyrrole-3-carbaldehyde CAS No. 1071288-83-9

1-cyclohexyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B3033570
CAS No.: 1071288-83-9
M. Wt: 177.24 g/mol
InChI Key: HXPPVRJYJMNGAW-UHFFFAOYSA-N
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Description

1-cyclohexyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound containing a pyrrole ring. This compound is known for its unique structure, which includes a cyclohexyl group attached to the nitrogen atom of the pyrrole ring and an aldehyde group at the third position of the pyrrole ring. The molecular formula of this compound is C11H15NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclohexyl-1H-pyrrole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexylamine with 3-formylpyrrole under acidic conditions. The reaction typically proceeds as follows:

    Cyclohexylamine and 3-formylpyrrole Reaction: Cyclohexylamine is reacted with 3-formylpyrrole in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and other electrophiles.

Major Products Formed

    Oxidation: 1-cyclohexyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-cyclohexyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives of this compound.

Scientific Research Applications

1-cyclohexyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the second position.

    1-cyclohexyl-1H-pyrrole-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.

    1-cyclohexyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

1-cyclohexyl-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the aldehyde group at the third position of the pyrrole ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

1-cyclohexylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPPVRJYJMNGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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